(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid
Description
Properties
IUPAC Name |
2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S2/c17-11(18)7-20-14-12-10(9-4-2-1-3-5-9)6-19-13(12)15-8-16-14/h1-6,8H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKGPOMUILRMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660927 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
312947-24-3 | |
| Record name | 2-({5-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid typically involves the construction of the thieno[2,3-d]pyrimidine core followed by functionalization. One common method includes the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides moderate to high yields and allows for further derivatization to obtain the desired acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thieno[2,3-d]pyrimidine core, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that thieno[2,3-d]pyrimidine derivatives exhibit promising anticancer properties. (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid has been studied for its ability to inhibit cancer cell proliferation. A notable study demonstrated that this compound induced apoptosis in various cancer cell lines through the activation of specific apoptotic pathways .
Antimicrobial Properties
The compound has shown efficacy against a range of microbial pathogens. In vitro studies have reported that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents . The mechanism of action appears to involve disruption of microbial cell membranes.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
Data Tables
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Testing
In another research effort, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined, showing that the compound effectively inhibited the growth of both organisms, supporting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thienopyrimidine Core
Key Observations
Phenyl vs. Methyl Substituents : The phenyl group in the target compound provides greater steric bulk and electron-withdrawing effects compared to methyl-substituted analogs (e.g., SY131541, SY131542). This may enhance receptor binding affinity but reduce solubility .
Sulfanyl vs.
Ring Modifications : The tetrahydrobenzo-fused analog (CAS: 106738-51-6) introduces conformational rigidity, which could affect pharmacokinetic properties such as metabolic stability .
Biological Activity
The compound (5-Phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is a member of the thieno[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of oncology. This article synthesizes current research findings related to the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a thieno[2,3-d]pyrimidine core substituted with a phenyl group and a sulfanyl-acetic acid moiety.
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant antitumor activity. A study by Hafez et al. (2017) demonstrated that various thieno[3,2-d]pyrimidine derivatives showed potent anticancer effects comparable to doxorubicin against human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma) . The compound's structural modifications can enhance its cytotoxicity.
Case Study: Cytotoxicity Assessment
A detailed evaluation of the cytotoxic effects of synthesized thieno[2,3-d]pyrimidine derivatives revealed that compounds with specific substituents exhibited IC50 values in the low micromolar range. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | MDA-MB-231 | 27.6 |
| Compound 2 | MCF-7 | 29.3 |
| Compound 3 | HCT-116 | 30.5 |
These findings suggest that electronic effects from substituents significantly influence the biological activity of these compounds .
Antimicrobial Activity
The antimicrobial properties of thieno[2,3-d]pyrimidine derivatives have also been investigated. In vitro studies showed significant antibacterial and antimycobacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at low concentrations.
Key Findings on Antimicrobial Efficacy
| Compound | Gram-Negative Bacteria | Gram-Positive Bacteria | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | S. aureus | 15 |
| Compound B | S. typhi | B. subtilis | 20 |
These results underscore the potential of these compounds as lead structures for developing new antimicrobial agents .
The mechanisms underlying the biological activities of thieno[2,3-d]pyrimidines are multifaceted. They may involve inhibition of key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in nucleotide synthesis and cellular proliferation . Additionally, some compounds have shown to induce apoptosis in cancer cells through various signaling pathways.
Q & A
Q. What are the standard synthetic routes for preparing (5-phenyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid?
A common method involves reacting thiol-containing intermediates (e.g., 4-(4-pyridinyl)pyrimidine-2-thiol) with bromoacetic acid derivatives in basic aqueous conditions. For example, sodium hydroxide facilitates nucleophilic substitution, followed by acidification to precipitate the product . Alternative routes may employ thiol-disulfide exchange reactions using mercaptoacetic acid and potassium hydroxide at neutral pH, followed by HCl acidification to isolate the compound .
Q. How is the compound characterized to confirm its structural integrity?
X-ray crystallography is critical for resolving crystal structures, as demonstrated for analogous thioether-containing pyrimidine derivatives. Hydrogen atoms are geometrically positioned, and refinement parameters (e.g., C—H bond lengths) are validated against crystallographic data . Complementary techniques like NMR (for functional group analysis) and HPLC (for purity assessment) are also employed .
Q. What solvent systems are optimal for dissolving this compound?
Polar aprotic solvents (e.g., methanol, DMSO) are preferred due to the compound’s sulfanyl and acetic acid moieties. Crystallization is achieved via slow evaporation from methanol, as reported for structurally related compounds . Solubility in aqueous buffers (e.g., ammonium acetate at pH 6.5) is also noted for analytical applications .
Q. How do the thiol and pyrimidine functional groups influence reactivity?
The sulfanyl group participates in thiol-disulfide exchange reactions, enabling conjugation with biomolecules or polymers . The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution, while the phenyl group enhances stability against oxidative degradation .
Q. What safety protocols are recommended for handling this compound?
Follow general laboratory safety codes (e.g., P201: obtain specialized instructions before use; P210: avoid heat/open flames). Use personal protective equipment (PPE) and ensure proper ventilation due to potential irritant properties .
Advanced Research Questions
Q. How can contradictions in reported synthesis yields be resolved?
Discrepancies may arise from variations in reaction pH, stoichiometry, or purification methods. For instance, acidification to pH 4 during workup is critical for precipitation efficiency , while incomplete removal of byproducts (e.g., unreacted 2-bromoacetic acid) can skew yield calculations . Systematic optimization studies (e.g., Design of Experiments) are recommended to identify critical parameters.
Q. What experimental designs are suitable for studying the compound’s environmental fate?
Long-term environmental studies should follow frameworks like Project INCHEMBIOL, which evaluate physical-chemical properties (e.g., logP, hydrolysis rates), abiotic/biotic transformations, and ecosystem-level impacts. Split-plot designs with replicates are effective for assessing variables like pH and temperature .
Q. How can computational modeling predict the compound’s biological activity?
Molecular docking studies can target the thienopyrimidine core, which resembles kinase inhibitors. Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Comparative analyses with analogs (e.g., 5-(4-chlorophenyl) derivatives) refine activity predictions .
Q. What methodologies validate the compound’s stability under physiological conditions?
Accelerated stability testing in simulated biological fluids (e.g., PBS at 37°C) with HPLC monitoring identifies degradation products. Mass spectrometry confirms hydrolytic or oxidative breakdown pathways, particularly at the sulfanyl-acetic acid linkage .
Q. How can analytical challenges in quantifying trace impurities be addressed?
High-resolution LC-MS/MS with isotopic labeling distinguishes impurities from matrix effects. For example, residual solvents or unreacted intermediates are quantified against spiked calibration curves .
Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?
Prodrug approaches (e.g., esterification of the acetic acid group) enhance membrane permeability. In vivo studies using randomized block designs with split plots (e.g., dosing routes, formulations) statistically isolate bioavailability variables .
Q. How do structural modifications impact the compound’s antioxidant activity?
Comparative studies using DPPH/ABTS assays quantify radical scavenging efficacy. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are analyzed via multivariate regression to establish structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
